

3-Fluoro-4-(hydroxymethyl)phenol CAS number 96740-92-0 properties

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Compound of Interest

Compound Name: 3-Fluoro-4-(hydroxymethyl)phenol

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An In-depth Technical Guide to **3-Fluoro-4-(hydroxymethyl)phenol**

CAS Number: 96740-92-0

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, a proposed synthesis protocol, and potential applications of **3-Fluoro-4-(hydroxymethyl)phenol**. The information is intended to support research and development activities involving this fluorinated phenolic building block.

Core Properties and Physicochemical Data

3-Fluoro-4-(hydroxymethyl)phenol is a substituted phenol and benzyl alcohol derivative. The presence of a fluorine atom ortho to the phenolic hydroxyl group and meta to the hydroxymethyl group significantly influences the molecule's electronic properties, acidity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science. While specific experimentally determined data for this compound are limited in publicly accessible literature, a summary of known identifiers and predicted properties is provided below.

Table 1: Identifiers and Physicochemical Properties of **3-Fluoro-4-(hydroxymethyl)phenol**

Identifier/Property	Value	Source(s)
CAS Number	96740-92-0	[1] [2]
Molecular Formula	C ₇ H ₇ FO ₂	[3]
Molecular Weight	142.13 g/mol	[3]
IUPAC Name	3-fluoro-4-(hydroxymethyl)phenol	[3]
SMILES	C1=CC(=C(C=C1O)F)CO	[3]
InChI	InChI=1S/C7H7FO2/c8-7-3-6(10)2-1-5(7)4-9/h1-3,9-10H,4H2	[3]
Physical Form	Solid	[4]
Purity (Typical)	≥95%	[4]
Boiling Point	291.0 ± 25.0 °C at 760 mmHg (Predicted)	
Density	1.342 ± 0.06 g/cm ³ (Predicted)	
pKa	Not Experimentally Determined. Estimated to be < 9.89 (pKa of 4-fluorophenol).	[5]
Solubility	Not Quantitatively Determined. Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO.	[6] [7]

Note: The pKa is estimated based on the known value for 4-fluorophenol. The additional electron-withdrawing character of the hydroxymethyl group is expected to slightly decrease the pKa of the phenolic proton.

Proposed Synthesis and Experimental Protocol

A specific, peer-reviewed synthesis protocol for **3-Fluoro-4-(hydroxymethyl)phenol** is not readily available. However, a plausible and efficient two-step synthetic route can be proposed based on established organic chemistry reactions. This route begins with the ortho-formylation of 2-fluorophenol, followed by the selective reduction of the resulting aldehyde.

Step 1: Ortho-Formylation of 2-Fluorophenol to yield 3-Fluoro-4-hydroxybenzaldehyde

This reaction introduces a formyl (-CHO) group onto the aromatic ring, ortho to the hydroxyl group, in a process known as the Duff reaction or a related ortho-formylation method.[\[8\]](#)

Experimental Protocol:

- Apparatus Setup: A dry 500 mL three-necked, round-bottomed flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert nitrogen or argon atmosphere.
- Reagent Charging: To the flask, add 2-fluorophenol (1 eq.), hexamethylenetetramine (HMTA, 1.5 eq.), and trifluoroacetic acid (TFA) or a mixture of acetic acid and polyphosphoric acid as the solvent and catalyst.
- Reaction Execution: Heat the stirred mixture to 90-100 °C. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 4-8 hours).
- Workup and Hydrolysis: Cool the reaction mixture to room temperature. Add an aqueous solution of hydrochloric acid (e.g., 3M HCl) and heat the mixture under reflux for 1-2 hours to hydrolyze the intermediate imine.
- Extraction: After cooling, transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude 3-fluoro-4-hydroxybenzaldehyde can be further purified by column chromatography on silica gel.

Step 2: Reduction of 3-Fluoro-4-hydroxybenzaldehyde to **3-Fluoro-4-(hydroxymethyl)phenol**

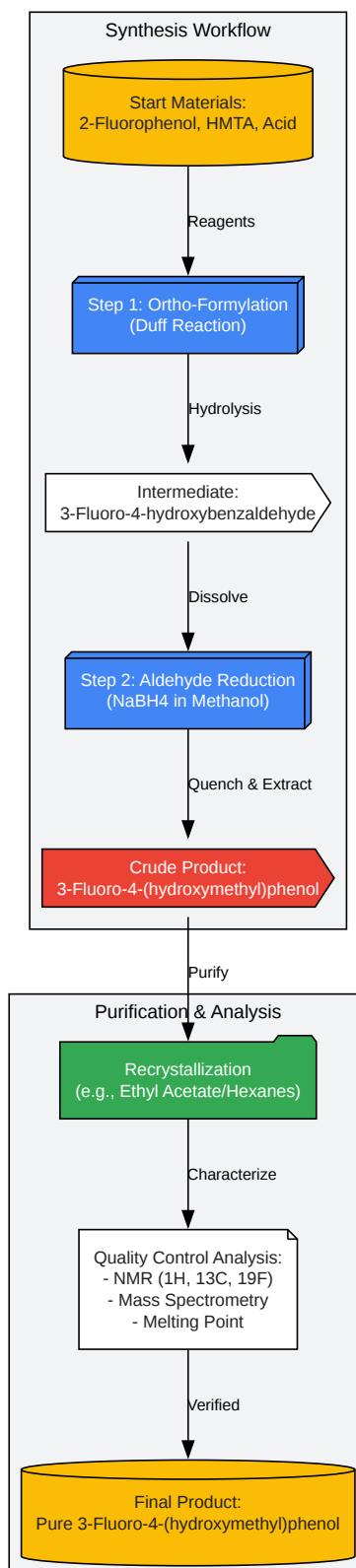
The aldehyde functional group is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH_4), which will not reduce the aromatic ring.[9]

Experimental Protocol:

- **Dissolution:** In a suitably sized round-bottomed flask, dissolve the 3-fluoro-4-hydroxybenzaldehyde (1 eq.) from Step 1 in a polar protic solvent, such as methanol or ethanol, at room temperature.
- **Reduction:** Cool the solution in an ice bath to 0-5 °C. Slowly add sodium borohydride (NaBH_4 , 1.1-1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.
- **Reaction Monitoring:** Stir the reaction at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC until the starting aldehyde is fully consumed.
- **Quenching:** Slowly add a dilute aqueous solution of HCl (e.g., 1M HCl) to quench the excess NaBH_4 and neutralize the reaction mixture. Caution: Hydrogen gas evolution.
- **Extraction:** Remove the bulk of the organic solvent via rotary evaporation. Extract the aqueous residue with ethyl acetate (3 x volume).
- **Purification and Isolation:** Combine the organic extracts, wash with water and then brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. The resulting crude solid, **3-Fluoro-4-(hydroxymethyl)phenol**, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Experimental Workflow Visualization

The following diagram illustrates the proposed logical workflow for the synthesis, purification, and analysis of **3-Fluoro-4-(hydroxymethyl)phenol**.



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Caption: Proposed workflow for the synthesis and purification of **3-Fluoro-4-(hydroxymethyl)phenol**.

Biological Activity and Applications in Drug Development

Specific biological activity or signaling pathway modulation for **3-Fluoro-4-(hydroxymethyl)phenol** has not been detailed in the reviewed literature. However, as a functionalized building block, its value lies in its potential for incorporation into larger, more complex molecules with therapeutic applications.

- **Medicinal Chemistry Scaffold:** The strategic placement of fluorine can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism (e.g., cytochrome P450-mediated hydroxylation).[10] Furthermore, the fluorine atom can alter the pKa of the adjacent phenol, influencing binding interactions with target proteins.[10]
- **Intermediate for API Synthesis:** The hydroxymethyl and phenolic hydroxyl groups serve as versatile handles for further chemical modification. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester. The phenolic hydroxyl allows for etherification or esterification. This dual functionality makes the compound a useful intermediate for creating libraries of compounds for high-throughput screening. For instance, the related compound 3-Fluoro-4-hydroxybenzaldehyde is used to synthesize derivatives with cytoprotective and anti-inflammatory activities.[11][12]
- **Bioisosteric Replacement:** The fluorophenol motif can be used as a bioisostere for other functional groups to improve the pharmacokinetic or pharmacodynamic properties of a lead compound.

Given its structure, **3-Fluoro-4-(hydroxymethyl)phenol** is a promising starting material for the synthesis of novel inhibitors, receptor agonists/antagonists, or other biologically active molecules where fine-tuning of electronic and metabolic properties is crucial for efficacy and safety.

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